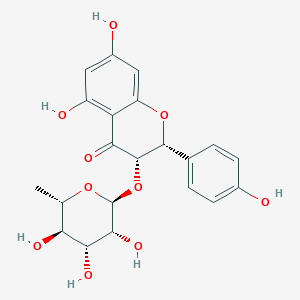

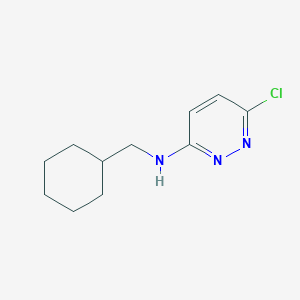

![molecular formula C20H20N4O2S B3002304 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-16-3](/img/structure/B3002304.png)

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their potential biological activities. In the first paper, a new derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was synthesized using the S-arylation method. This method is noted for its simplicity and efficiency, yielding high conversion rates with short reaction times. The synthesis process is not only crucial for the production of the compound but also for its potential application in antibacterial treatments .

Molecular Structure Analysis

The molecular structure of the synthesized quinazolinone derivative was determined through crystallography. The empirical formula was established as C22 H17 F N2 O S, with the crystal system being orthorhombic and the space group P212121. The unit cell parameters were precisely measured, and the crystal structure was solved and refined, indicating the non-hydrogen atoms were refined anisotropically, and the hydrogen atoms were placed theoretically. This detailed structural analysis is essential for understanding the compound's interactions at the molecular level .

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving the compound 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, the synthesis and evaluation of similar quinazolinone derivatives suggest that these compounds can be tailored for various biological activities. The second paper describes the synthesis of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives using a microwave-assisted technique, which indicates the versatility of quinazolinones to be modified for enhanced biological properties, such as antiviral activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are closely related to their biological activities. The first paper provides detailed information on the physical parameters of the synthesized compound, such as the unit cell dimensions and volume. Additionally, the Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP), were determined using density functional theory, which helps in predicting how the compound might interact with biological targets. These properties are crucial for the compound's potential use in pharmaceutical applications .

Antiviral Activity Case Study

The second paper presents a case study where novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were evaluated for their antiviral activities against a range of viruses, including influenza and biodefense-related viruses. The study utilized a neutral red uptake assay to determine the effective concentration of the compounds to inhibit viral replication. The results showed that certain derivatives had significant antiviral activity, particularly against avian influenza (H5N1) virus, demonstrating the potential of quinazolinone derivatives in antiviral drug development .

properties

IUPAC Name |

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-24-19(26)16-8-4-5-9-17(16)21-20(24)27/h1-9H,10-14H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKSVCQEZOHHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

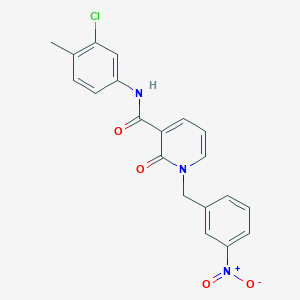

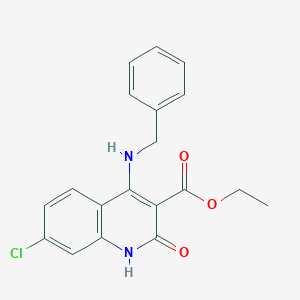

![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

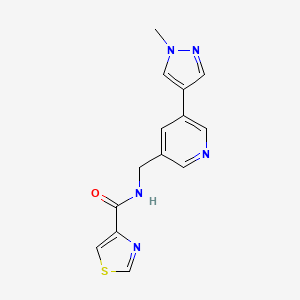

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

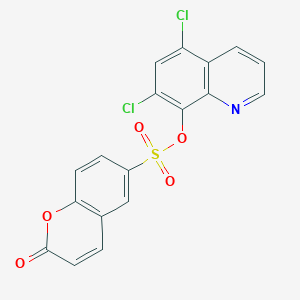

![2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3002228.png)

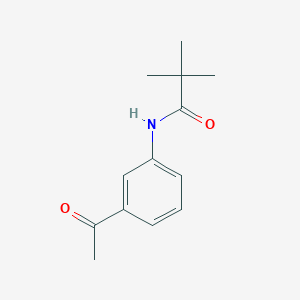

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)